

Application Notes and Protocols for VULM 1457 in Lipid Research

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Compound of Interest

Compound Name: FR-145715

Cat. No.: B1241494

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Note: Initial searches for "FR-145715" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound is VULM 1457, a known Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with documented applications in lipid research. These application notes are based on the properties and experimental data for VULM 1457.

Application Notes

Introduction to VULM 1457

VULM 1457 is a potent, synthetically developed inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[4][5][6] By inhibiting ACAT, VULM 1457 offers a valuable tool for investigating the role of cholesterol esterification in various physiological and pathological processes. Its primary application in lipid research lies in its demonstrated hypolipidemic and antiatherosclerotic properties.[1][7][8]

Mechanism of Action

The primary mechanism of action for VULM 1457 is the inhibition of ACAT, particularly the ACAT-2 isoform, which is predominantly found in the intestines and liver.[7] Inhibition of intestinal ACAT-2 reduces the absorption of dietary cholesterol.[7] In the liver, ACAT inhibition alters hepatic cholesterol metabolism, leading to a decrease in the cholesterol available for the

assembly of atherogenic lipoproteins like very-low-density lipoprotein (VLDL).[7] This dual action results in a significant reduction of both plasma and hepatic cholesterol levels.[1][7]

Applications in Lipid Research

VULM 1457 is a valuable pharmacological tool for researchers in the following areas:

- **Atherosclerosis Research:** By preventing the accumulation of cholesteryl esters in macrophages within the arterial wall—a critical step in the formation of foam cells and atherosclerotic plaques—VULM 1457 can be used to study the pathogenesis of atherosclerosis and to evaluate potential anti-atherogenic therapies.[3][7]
- **Diabetic Dyslipidemia:** VULM 1457 has shown efficacy in animal models of diabetes and hypercholesterolemia.[1][7][8] It is therefore a suitable agent for investigating the mechanisms linking diabetes to abnormal lipid profiles and for exploring therapeutic strategies to mitigate cardiovascular risk in diabetic subjects.
- **Hypercholesterolemia Research:** The compound can be used to study the metabolic consequences of inhibiting cholesterol esterification and its impact on plasma lipoprotein profiles. It has been shown to effectively lower cholesterol levels in animal models fed high-cholesterol diets.[8]
- **Myocardial Ischemia-Reperfusion Injury:** Research suggests that VULM 1457 may have protective effects on the heart in the context of ischemia-reperfusion injury, particularly in diabetic and hypercholesterolemic states.[1][2]

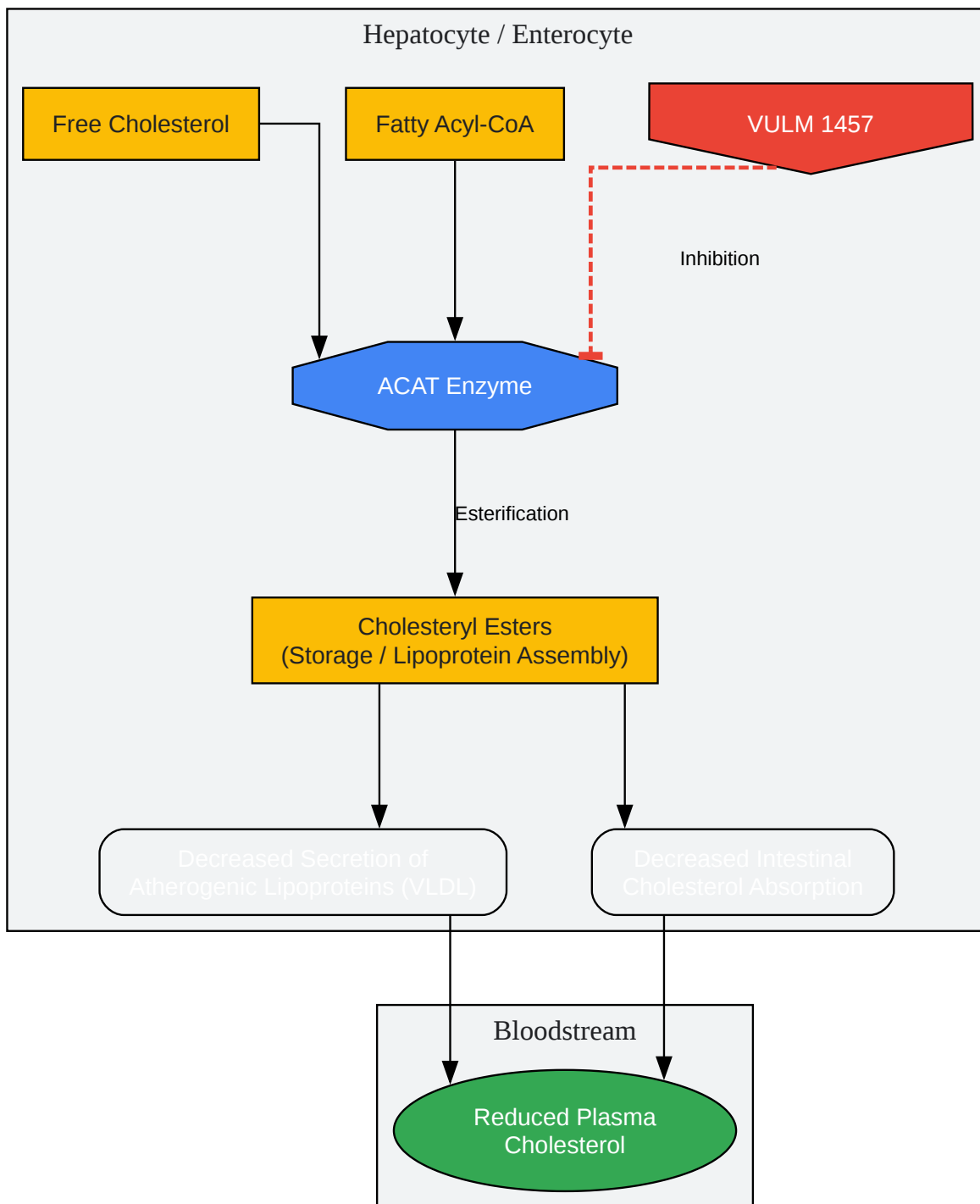
Quantitative Data Summary

The hypolipidemic effects of VULM 1457 have been quantified in a study using a rat model of streptozotocin-induced diabetes and diet-induced hypercholesterolemia. The key findings are summarized in the table below.

Parameter	Group	Concentration	% Reduction	p-value	Reference
Plasma Total Cholesterol	Diabetic-Hypercholesterolemic (DM-HCH) Rats	2.9 ± 0.5 mM	41.4%	< 0.05	[1]
DM-HCH Rats + VULM 1457 (50 mg/kg/day)	1.7 ± 0.1 mM	[1]			
Hepatic Cholesterol	DM-HCH Rats	7.4 ± 1.0 mg/g	47.3%	< 0.001	[1]
DM-HCH Rats + VULM 1457 (50 mg/kg/day)	3.9 ± 0.2 mg/g	[1]			

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which VULM 1457 exerts its hypocholesterolemic effects through the inhibition of ACAT.



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Mechanism of VULM 1457 as an ACAT inhibitor.

Experimental Protocols

Protocol: Investigating the Hypolipidemic Effect of VULM 1457 in a Diabetic-Hypercholesterolemic Rat Model

This protocol describes an in vivo experiment to assess the efficacy of VULM 1457 in a rat model that mimics diabetic dyslipidemia.^{[1][7]}

1. Materials and Reagents

- VULM 1457
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- Male Wistar rats (180-200g)
- Standard laboratory chow
- High-Cholesterol, High-Fat (HCHF) diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid)
- Vehicle for VULM 1457 (e.g., admixture into the diet)
- Blood collection tubes (e.g., EDTA-coated)
- Reagents and kits for measuring plasma and hepatic total cholesterol and triglycerides.

2. Animal Model Induction

- Diabetes Induction:
 - Acclimatize rats for one week with free access to standard chow and water.
 - Fast the rats overnight (12-16 hours) before STZ injection.
 - Prepare a fresh solution of STZ in cold 0.1 M citrate buffer.

- Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight). [\[9\]](#)
- Return rats to their cages and provide 5% glucose water for the first 24 hours to prevent initial drug-induced hypoglycemia.
- After 72 hours, confirm the diabetic state by measuring tail-vein blood glucose. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[\[9\]](#)[\[10\]](#)
- Hypercholesterolemia Induction:
 - Following confirmation of diabetes, switch the diet of the diabetic rats from standard chow to the HCHF diet.
 - Maintain the rats on this diet for a period (e.g., 4-8 weeks) to establish hypercholesterolemia.

3. Experimental Groups and Treatment

- Divide the diabetic-hypercholesterolemic (DM-HCH) rats into at least two groups:
 - Group 1: DM-HCH Control: Continue feeding the HCHF diet (with vehicle if applicable).
 - Group 2: DM-HCH + VULM 1457: Administer VULM 1457 (e.g., 50 mg/kg/day) mixed into the HCHF diet for the specified treatment period (e.g., 5 days or longer).[\[1\]](#)

4. Sample Collection and Analysis

- At the end of the treatment period, fast the animals overnight.
- Anesthetize the rats and collect blood via cardiac puncture into EDTA-coated tubes.
- Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
- Perfuse the liver with ice-cold saline, then excise, weigh, and immediately freeze a portion in liquid nitrogen. Store at -80°C.

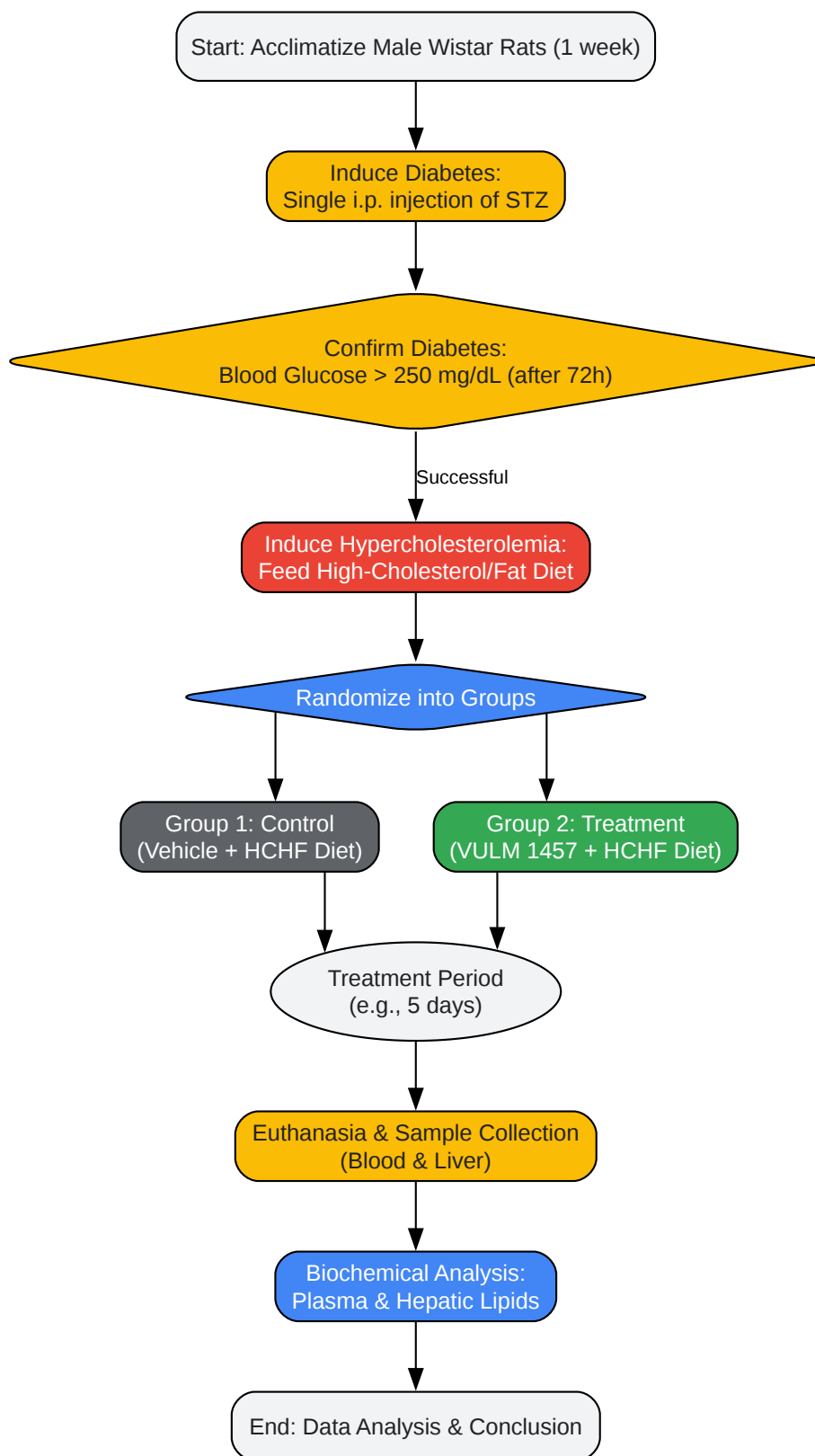
- Plasma Analysis: Determine the concentrations of total cholesterol and triglycerides using commercially available enzymatic kits.
- Hepatic Analysis:
 - Homogenize a known weight of the frozen liver tissue.
 - Extract total lipids from the homogenate using a standard method (e.g., Folch extraction).
 - Measure the concentration of cholesterol in the lipid extract using an appropriate assay kit.

5. Statistical Analysis

- Express data as mean \pm SEM.
- Compare the results between the control and VULM 1457-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA.
- A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram provides a visual overview of the experimental protocol for testing VULM 1457 in the diabetic-hypercholesterolemic rat model.



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Workflow for VULM 1457 in vivo study.

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